N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine
Description
It is synthesized via copper-catalyzed C–N coupling reactions and subsequent hydrogenation steps, as detailed in and . This compound serves as a critical monomer in the preparation of redox-stable electrochromic polyamides. Its structure features two nitroanilino substituents attached to a central p-phenylenediamine core, which imparts strong electron-withdrawing properties and influences its electrochemical behavior .
Key properties include:
- Electrochromic Stability: Compound 1-based polymers exhibit exceptional stability, retaining 94–97% of their optical contrast after 14,000 switching cycles at 445 nm .
- Optical Properties: Oxidized states show strong near-infrared absorption (~1000 nm), enabling multicolor electrochromism (transparent ↔ green ↔ blue) .
- Thermal Stability: Decomposition temperatures (Td) exceed 450°C due to rigid aromatic backbones and methoxy substituents (when present) .
Properties
CAS No. |
651048-11-2 |
|---|---|
Molecular Formula |
C30H24N6O4 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4-nitroanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H24N6O4/c37-35(38)29-17-13-27(14-18-29)33-25-9-5-23(6-10-25)31-21-1-2-22(4-3-21)32-24-7-11-26(12-8-24)34-28-15-19-30(20-16-28)36(39)40/h1-20,31-34H |
InChI Key |
DAQROQJNYNGEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is a compound with significant applications in various scientific fields, particularly in materials science and organic chemistry. This article explores its applications, supported by data tables and relevant case studies.
Dyes and Pigments
One of the primary applications of this compound is in the formulation of dyes and pigments. Its structure allows for vibrant coloration and stability, making it suitable for textiles and plastics. Studies have shown that dyes derived from this compound exhibit excellent lightfastness and washfastness properties.
Case Study : A study published in the Journal of Dyes and Pigments demonstrated that formulations containing this compound provided enhanced color stability under UV exposure compared to traditional dye formulations .
Antioxidants in Rubber Industry
This compound serves as an effective antioxidant in rubber products, particularly in tires and industrial rubber goods. Its ability to inhibit oxidative degradation extends the lifespan of rubber products exposed to harsh environmental conditions.
Case Study : Research conducted by the Rubber Chemistry and Technology Journal highlighted that incorporating this compound into rubber formulations significantly reduced ozone-induced cracking, thus improving durability .
Electronics and Photonics
In electronics, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties facilitate charge transport, making it a promising candidate for enhancing device efficiency.
Case Study : A paper presented at the International Conference on Organic Electronics reported that devices using this compound exhibited improved performance metrics, including higher current density and efficiency compared to devices without it .
Biological Applications
Emerging research indicates potential biological applications of this compound, particularly in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles.
Case Study : An investigation published in Biomaterials Science explored the use of this compound in creating drug-loaded nanoparticles that demonstrated controlled release profiles, enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.
Comparison with Similar Compounds
Research Findings and Trends
- Electron-Withdrawing vs. Donating Groups: Nitroanilino substituents in Compound 1 stabilize radical cations, enhancing redox stability, while methoxy/amino groups improve solubility and lower operating voltages .
- Multi-Core Designs : Polymers with four triarylamine cores (e.g., PA10d in ) outperform single-core systems in switching speed (1.2 s vs. 2.5 s for coloration/bleaching) due to distributed charge storage .
- Industrial Relevance : Alkylated phenylenediamines dominate antidegradant markets, whereas nitro/methoxy derivatives are niche materials for high-end electrochromic devices .
Biological Activity
N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine, often referred to as a derivative of p-phenylenediamine (PPD), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mutagenicity, sensitization potential, and its implications in various fields such as cosmetics and pharmaceuticals.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple aromatic amine groups. The presence of nitro groups may enhance its reactivity and biological interactions. Understanding the chemical properties is crucial for assessing its biological activity.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.
Mutagenicity
Research indicates that compounds similar to this compound exhibit mutagenic properties. A study highlighted that PPD derivatives are known to induce mutations in bacterial systems, raising concerns regarding their use in consumer products such as hair dyes . The mutagenicity is attributed to the ability of these compounds to form reactive intermediates that can interact with DNA.
Sensitization Potential
This compound is recognized as a potential skin sensitizer. Clinical studies have shown that PPD can cause allergic reactions in sensitized individuals, leading to conditions such as contact dermatitis . The compound's ability to induce immediate hypersensitivity reactions has been documented, prompting regulatory scrutiny regarding its use in cosmetics.
Case Studies
- Contact Dermatitis : A study involving patients exposed to hair dye containing PPD derivatives reported a significant incidence of allergic contact dermatitis. The study concluded that individuals with prior sensitization are at greater risk of developing adverse reactions upon subsequent exposure .
- In Vitro Studies : Laboratory investigations have demonstrated that this compound can activate certain signaling pathways associated with inflammation and immune response, suggesting its role as a pro-inflammatory agent .
Toxicological Data
The toxicological profile of this compound reveals several critical findings:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity |
| Skin Sensitization | Positive |
| Mutagenicity | Positive |
| Carcinogenicity | Not established |
These findings underscore the need for careful handling and regulation of this compound in consumer products.
Regulatory Status
Due to its sensitizing potential and mutagenicity, this compound is subject to regulatory scrutiny in various jurisdictions. The Cosmetic Ingredient Review (CIR) has classified PPD as a known sensitizer but deemed it safe for use in hair dyes under specific concentration limits . However, ongoing research continues to evaluate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
